Reduced Gastrointestinal Toxicity in Anti-inflammatory Applications
In a head-to-head comparison, the (S)-enantiomer of a closely related analog, S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36), exhibited significantly lower gastrointestinal toxicity compared to a well-known arylpropionic acid derivative NSAID. This is a key differentiator for the broader chemical class that includes 3-amino-2-methyl-2-phenylpropanoic acid [1].
| Evidence Dimension | Gastrointestinal Toxicity |
|---|---|
| Target Compound Data | Lower gastrointestinal toxicity than a well-known arylpropionic acid derivative NSAID |
| Comparator Or Baseline | A well-known arylpropionic acid derivative NSAID (e.g., ibuprofen, naproxen) |
| Quantified Difference | Significantly lower ulcerogenic properties |
| Conditions | In vivo ulcerogenic assay in rodents |
Why This Matters
This differential safety profile is a critical factor for selecting this compound class over traditional NSAIDs in the development of safer anti-inflammatory therapies.
- [1] Grigoryan, S. H., Zhamharyan, A. G., Saghyan, A. S., Chitchiyan, A. A., Balyan, L. S., Poghosyan, A. S., Topchyan, H., & Balasanyan, M. G. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623. View Source
